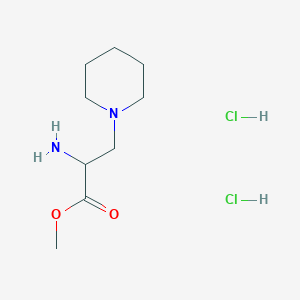

Methyl 2-amino-3-(piperidin-1-yl)propanoate dihydrochloride

CAS No.: 412932-40-2

Cat. No.: VC3027246

Molecular Formula: C9H20Cl2N2O2

Molecular Weight: 259.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 412932-40-2 |

|---|---|

| Molecular Formula | C9H20Cl2N2O2 |

| Molecular Weight | 259.17 g/mol |

| IUPAC Name | methyl 2-amino-3-piperidin-1-ylpropanoate;dihydrochloride |

| Standard InChI | InChI=1S/C9H18N2O2.2ClH/c1-13-9(12)8(10)7-11-5-3-2-4-6-11;;/h8H,2-7,10H2,1H3;2*1H |

| Standard InChI Key | HIJWVQOYPYQEIP-UHFFFAOYSA-N |

| SMILES | COC(=O)C(CN1CCCCC1)N.Cl.Cl |

| Canonical SMILES | COC(=O)C(CN1CCCCC1)N.Cl.Cl |

Introduction

Chemical Properties and Structure

Basic Information

Methyl 2-amino-3-(piperidin-1-yl)propanoate dihydrochloride is identified by its CAS number 412932-40-2. It has a molecular formula of C9H20Cl2N2O2 and a molecular weight of 259.17 g/mol. The compound is typically available with a purity of approximately 95%. Table 1 summarizes the key chemical identifiers and properties of this compound.

Table 1: Chemical Identifiers and Properties of Methyl 2-amino-3-(piperidin-1-yl)propanoate dihydrochloride

| Property | Value |

|---|---|

| CAS No. | 412932-40-2 |

| Molecular Formula | C9H20Cl2N2O2 |

| Molecular Weight | 259.17 g/mol |

| IUPAC Name | methyl 2-amino-3-piperidin-1-ylpropanoate;dihydrochloride |

| Standard InChI | InChI=1S/C9H18N2O2.2ClH/c1-13-9(12)8(10)7-11-5-3-2-4-6-11;;/h8H,2-7,10H2,1H3;2*1H |

| Standard InChIKey | HIJWVQOYPYQEIP-UHFFFAOYSA-N |

| SMILES | COC(=O)C(CN1CCCCC1)N.Cl.Cl |

| Typical Purity | 95% |

Structure and Nomenclature

The compound's structure consists of a methyl ester group, an amino group at the α position, and a piperidine ring connected via a methylene bridge at the β position. This structural arrangement contributes to its chemical reactivity and potential biological activities. The presence of the dihydrochloride salt form enhances its stability and solubility in aqueous media compared to its free base form.

Physical and Chemical Properties

As a dihydrochloride salt, Methyl 2-amino-3-(piperidin-1-yl)propanoate dihydrochloride exhibits enhanced solubility in aqueous solutions. This property is particularly important for its applications in biological systems and pharmaceutical formulations. The compound contains multiple functional groups that can participate in various chemical reactions:

-

The methyl ester group can undergo hydrolysis, transesterification, or reduction

-

The primary amino group can participate in amide formation, reductive amination, or diazotization reactions

-

The piperidine nitrogen can act as a nucleophile in alkylation or acylation reactions

These reactive sites contribute to the compound's versatility as a synthetic intermediate in the preparation of more complex molecules.

Synthesis and Preparation Methods

Industrial Production

In industrial settings, the production of this compound would likely involve optimized processes to ensure high yield and purity. These processes often include:

-

Careful control of reaction conditions (temperature, pressure, pH)

-

Efficient purification techniques (crystallization, chromatography)

-

Rigorous quality control measures

-

Scale-up considerations to maintain product quality while increasing production volume

The hydrochloride salt formation is typically achieved by treating the free base with concentrated hydrochloric acid under controlled conditions, a method that has been used for similar compounds .

Applications in Research

Pharmaceutical Research

Methyl 2-amino-3-(piperidin-1-yl)propanoate dihydrochloride has significant applications in pharmaceutical research due to its potential biological activities. The compound's structural features make it of interest in medicinal chemistry as:

-

A potential pharmacophore for drug development

-

A synthetic intermediate in the preparation of bioactive compounds

-

A building block for peptidomimetics and other therapeutic agents

The piperidine moiety, in particular, is found in numerous pharmaceutically active compounds, suggesting that this compound could serve as a valuable starting point for drug discovery efforts.

Chemical Synthesis

As a building block, this compound can be used to synthesize more complex molecules with therapeutic properties. Its functional groups provide sites for various chemical transformations, enabling the creation of compounds with specific structures and activities. The compound could potentially serve as:

-

A precursor for modified amino acids

-

A component in the synthesis of peptide-based drug candidates

-

A starting material for the preparation of heterocyclic compounds with biological activity

Other Applications

Beyond pharmaceutical and chemical applications, the compound may have utility in other areas such as:

-

Materials science - as a component in specialized materials

-

Biological research - as a tool for studying enzyme-substrate interactions

-

Analytical chemistry - as a reference standard or reagent

Biological Activities

| Activity Type | Potential Mechanism | Reference Compounds |

|---|---|---|

| Enzyme Inhibition | Interaction with active sites of enzymes involved in critical cellular processes | Piperidine derivatives |

| Neurotransmitter Modulation | Interaction with neurotransmitter systems such as serotonin and dopamine | Amino acid derivatives with piperidine moieties |

| Antimicrobial Activity | Disruption of bacterial cell processes | Piperidine-containing compounds |

| Anticancer Effects | Inhibition of cancer cell proliferation and induction of apoptosis | Methyl 3-amino-2-(4-chlorophenyl)propanoate hydrochloride |

For example, Methyl 3-amino-2-(4-chlorophenyl)propanoate hydrochloride, which shares some structural similarities with our target compound, has been investigated for its antiproliferative effects against cancer cell lines such as HCT-116 colon cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.

Further research is needed to determine the specific biological activities of Methyl 2-amino-3-(piperidin-1-yl)propanoate dihydrochloride itself and to elucidate its precise mechanisms of action.

Comparison with Similar Compounds

Structurally Related Compounds

Several compounds share structural similarities with Methyl 2-amino-3-(piperidin-1-yl)propanoate dihydrochloride. Table 3 presents a comparison of this compound with structurally related compounds.

Table 3: Comparison with Structurally Related Compounds

Comparative Analysis

When compared to related compounds, Methyl 2-amino-3-(piperidin-1-yl)propanoate dihydrochloride exhibits unique properties due to its specific structure. These differences can significantly impact the compound's physicochemical properties and biological activities:

-

The methyl ester group in Methyl 2-amino-3-(piperidin-1-yl)propanoate dihydrochloride, which is absent in 2-Amino-3-(piperidin-1-yl)propanoic acid dihydrochloride, affects its lipophilicity and potential for crossing biological membranes.

-

The presence of the amino group at the α position, which is absent in Methyl 3-piperidin-1-ylpropanoate, can significantly alter the compound's chemical reactivity and biological interactions.

-

The dihydrochloride salt form enhances water solubility compared to the free base forms, which is important for bioavailability in physiological environments.

-

Replacing the piperidine ring with other groups, such as the 4-chlorophenyl in Methyl 3-amino-2-(4-chlorophenyl)propanoate hydrochloride, changes the steric and electronic properties of the compound, potentially leading to different biological target selectivity.

Future Research Directions

Synthesis Optimization

Future research could focus on developing more efficient synthetic routes for Methyl 2-amino-3-(piperidin-1-yl)propanoate dihydrochloride, including:

-

Exploration of greener synthetic methods with reduced environmental impact

-

Development of one-pot synthesis procedures to improve efficiency

-

Investigation of stereoselective synthesis methods if stereoisomers exhibit different biological activities

Biological Activity Exploration

More comprehensive studies on the biological activities of Methyl 2-amino-3-(piperidin-1-yl)propanoate dihydrochloride are needed, including:

-

Screening against various enzyme targets and receptor systems

-

Evaluation of antimicrobial, anticancer, and other potential therapeutic activities

-

Investigation of structure-activity relationships through the synthesis and testing of structural analogs

Pharmaceutical Development

If promising biological activities are identified, future research could explore:

-

Formulation development for improved delivery and bioavailability

-

Pharmacokinetic and toxicological studies

-

Structure optimization to enhance potency and selectivity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume